molecular formula C21H16FN3O2S B7879465 4-({[3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridin-2-yl]thio}methyl)benzoic acid

4-({[3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridin-2-yl]thio}methyl)benzoic acid

Cat. No.: B7879465
M. Wt: 393.4 g/mol
InChI Key: JMIAPDVFQYCGIB-UHFFFAOYSA-N
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Description

4-({[3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridin-2-yl]thio}methyl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with an imidazo[4,5-c]pyridine core. The presence of a 4-fluorobenzyl group and a thioether linkage adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridin-2-yl]thio}methyl)benzoic acid typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-({[3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridin-2-yl]thio}methyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridin-2-yl]thio}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazo[4,5-c]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzyl group may enhance binding affinity and specificity, while the thioether linkage can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

  • 3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridine derivatives
  • Benzoic acid derivatives with thioether linkages

Uniqueness: 4-({[3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridin-2-yl]thio}methyl)benzoic acid stands out due to its combination of a fluorobenzyl group, an imidazo[4,5-c]pyridine core, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[3-[(4-fluorophenyl)methyl]imidazo[4,5-c]pyridin-2-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-17-7-3-14(4-8-17)12-25-19-11-23-10-9-18(19)24-21(25)28-13-15-1-5-16(6-2-15)20(26)27/h1-11H,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAPDVFQYCGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=CN=C3)N=C2SCC4=CC=C(C=C4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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